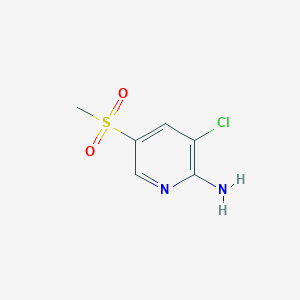

3-Chloro-5-methanesulfonylpyridin-2-amine

Description

BenchChem offers high-quality 3-Chloro-5-methanesulfonylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-methanesulfonylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-methylsulfonylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKAQPDCDRNPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-Chloro-5-methanesulfonylpyridin-2-amine

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-5-methanesulfonylpyridin-2-amine

Introduction

3-Chloro-5-methanesulfonylpyridin-2-amine (CAS No. 1263379-58-1) is a substituted pyridine derivative that serves as a highly functionalized building block in modern synthetic chemistry. Its structure, featuring an aminopyridine core flanked by a chloro substituent and a potent electron-withdrawing methanesulfonyl group, creates a unique electronic landscape that dictates its reactivity and utility. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and reactivity profile, offering valuable insights for researchers in medicinal chemistry and agrochemical development. The strategic placement of these functional groups makes it a valuable precursor for creating diverse compound libraries, particularly for structure-activity relationship (SAR) studies in drug discovery.[1]

Physicochemical and Spectroscopic Properties

The properties of 3-Chloro-5-methanesulfonylpyridin-2-amine are largely dictated by the interplay of its functional groups. The methanesulfonyl group significantly increases polarity and reduces basicity of the pyridine nitrogen and the 2-amino group, while influencing the chemical shifts of adjacent protons and carbons.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

|---|---|---|

| CAS Number | 1263379-58-1 | --- |

| Molecular Formula | C₆H₇ClN₂O₂S | Calculated |

| Molecular Weight | 206.65 g/mol | Calculated |

| Monoisotopic Mass | 205.98657 Da | Calculated |

| Predicted XLogP3 | 0.8 - 1.2 | Estimation based on analogues |

| Appearance | Expected to be a white to off-white solid | Based on analogues[2] |

Spectroscopic Signature Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and informative. The two aromatic protons on the pyridine ring will appear as distinct doublets due to meta-coupling. The proton at C4 will be downfield relative to the proton at C6 due to the strong deshielding effect of the adjacent methanesulfonyl group. The amine (NH₂) protons typically appear as a broad singlet, the position of which can vary with solvent and concentration.[3] The methyl protons of the sulfonyl group will be a sharp singlet around 3.0-3.3 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will show six distinct signals. The carbons attached to the electron-withdrawing sulfonyl (C5) and chloro (C3) groups will be significantly shifted. The C2 carbon, bonded to the amino group, will also have a characteristic chemical shift.[5]

-

IR Spectroscopy : Key vibrational modes would include:

-

N-H Stretching : Primary amines typically show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.[3]

-

S=O Stretching : The sulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

Aromatic C-H & C=C/C=N Stretching : Found in their usual regions.

-

-

Mass Spectrometry : The mass spectrum should show a clear molecular ion peak (M⁺) with a characteristic M+2 isotope pattern (approximately 3:1 ratio) due to the presence of chlorine. Dominant fragmentation pathways would likely involve the loss of the methanesulfonyl group (•SO₂CH₃) or cleavage of the C-S bond.[3]

Synthesis and Manufacturing

A definitive, published synthetic route for 3-Chloro-5-methanesulfonylpyridin-2-amine is not widely documented. However, a plausible and efficient pathway can be designed based on established pyridine chemistry, starting from a readily available precursor like 2-amino-5-bromopyridine. The key steps involve introducing the sulfur moiety, oxidizing it to the sulfone, and selectively chlorinating the 3-position.

Representative Synthetic Protocol

This protocol is a conceptualized procedure based on analogous chemical transformations.

-

Step 1: Synthesis of 2-Amino-5-(methylthio)pyridine.

-

To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable polar aprotic solvent like DMF, add sodium thiomethoxide (NaSMe, ~1.2 eq).

-

Heat the reaction mixture at 80-100 °C and monitor by TLC until the starting material is consumed.

-

After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield 2-amino-5-(methylthio)pyridine.

-

-

Step 2: Synthesis of 2-Amino-5-(methylsulfonyl)pyridine.

-

Dissolve the 2-amino-5-(methylthio)pyridine (1.0 eq) from the previous step in a solvent such as dichloromethane (DCM) or methanol.

-

Cool the solution in an ice bath and add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® (~2.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).

-

Work up the reaction by washing with an aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the product and purify by chromatography or recrystallization.

-

-

Step 3: Synthesis of 3-Chloro-5-methanesulfonylpyridin-2-amine.

-

Dissolve 2-amino-5-(methylsulfonyl)pyridine (1.0 eq) in a solvent like acetonitrile or DCM.

-

Add N-chlorosuccinimide (NCS, ~1.1 eq) to the solution. The amino group at C2 is a strong activating group that directs the electrophilic chlorination to the ortho (C3) position.

-

Stir the reaction at room temperature until completion.[6]

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product, 3-Chloro-5-methanesulfonylpyridin-2-amine.[7]

-

Chemical Reactivity and Reaction Mechanisms

The reactivity of this molecule is a fascinating case study in the influence of competing electronic effects on an aromatic system. The potent electron-withdrawing methanesulfonyl group and the chloro atom deactivate the ring towards electrophilic attack, while the amino group is a strong activator.

A. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient. This effect is strongly amplified by the methanesulfonyl group at C5, making the ring highly susceptible to nucleophilic attack. The chlorine atom at C3 is an excellent leaving group in this activated system. This allows for facile displacement by a wide range of nucleophiles.[8]

-

N-Nucleophiles : Reacts readily with primary and secondary amines to form the corresponding 3-amino derivatives. These reactions are typically run in a polar solvent with a non-nucleophilic base to quench the HCl byproduct.[8][9]

-

O-Nucleophiles : Can be displaced by alkoxides or phenoxides to generate 3-alkoxy or 3-aryloxy ethers.

-

S-Nucleophiles : Thiolates can be used to introduce sulfur-based functional groups at the C3 position.

B. Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.[10]

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form a new C-C bond, introducing aryl or alkyl groups at the C3 position.

-

Buchwald-Hartwig Amination : A powerful method for forming C-N bonds by coupling with a wide variety of amines, often providing access to compounds that are difficult to synthesize via SNAr.

-

Sonogashira Coupling : Reaction with terminal alkynes to install an alkynyl group at C3.

C. Reactivity of the Amino Group

The 2-amino group retains nucleophilic character, although it is attenuated by the electron-withdrawing groups on the ring.[11] It can undergo standard amine reactions:

-

Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form the corresponding amides or sulfonamides.

-

Diazotization : The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction) to introduce a range of functional groups at the C2 position.

Applications in Research and Development

While specific applications of 3-Chloro-5-methanesulfonylpyridin-2-amine are not extensively published, its structural motifs are highly relevant in both pharmaceutical and agrochemical research. Analogous compounds, such as 3-chloro-5-(trifluoromethyl)pyridin-2-amine, are crucial intermediates in the synthesis of fungicides and other bioactive molecules.[2][12][13][14]

-

Medicinal Chemistry : The substituted 2-aminopyridine scaffold is a privileged structure found in many therapeutic agents, particularly kinase inhibitors. The methanesulfonyl group is a common pharmacophore that can act as a hydrogen bond acceptor and improve the physicochemical properties of a drug candidate. This molecule is an ideal starting point for synthesizing libraries of compounds to screen for activity against various biological targets. For example, related structures have been explored in the development of antiviral agents.[15]

-

Agrochemicals : Many modern pesticides and herbicides are based on highly substituted pyridine cores.[16] The specific combination of a halogen and a sulfonyl group is a feature of several commercial agrochemicals. This compound is therefore a valuable intermediate for the discovery of new crop protection agents.

Safety and Handling

Based on data for analogous compounds, 3-Chloro-5-methanesulfonylpyridin-2-amine should be handled with care in a well-ventilated laboratory or fume hood.[17][18]

-

GHS Hazard Statements (Predicted) : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[17]

-

Precautions : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

References

- Guidechem. (2022, March 20). How to prepare 2-Amino-5-chloropyridine?

- NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-5-(trifluoromethyl)

- Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046-8058.

- PubChem. 3-Chloro-5-methylpyridin-2-amine.

- BLD Pharm. 1820673-78-6|3-Chloro-5-methanesulfinylpyridin-2-amine.

- PubChemLite. 3-chloro-5-methanesulfinylpyridin-2-amine (C6H7ClN2OS).

- Chem-Impex. 2-Amino-3-chloro-5-methylpyridine.

- MySkinRecipes. 3-Chloro-5-methylpyrazin-2-amine.

- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine.

- De Gruyter. (2025, December 5). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.

- Google Patents. (Patent CN111138351A).

- Echemi. (2025, December 31). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine.

- Sigma-Aldrich. 3-Amino-2-chloro-5-methylpyridine 97.

- Benchchem. In-depth Technical Guide to the Reactivity of 3-Chloro-5-(p-tolyl)-1,2,4-triazine.

- Chemsrc. (2025, August 28). 3-Chloro-5-methyl-2-pyridinamine.

- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- PubMed Central (PMC). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine.

- MDPI. (2024, February 15).

- Filo. (2025, May 14). Study the NMR spectrum of 3-chloro-5-methoxyphenol.

- Sigma-Aldrich. 5-chloro-3-[4-(methylsulfonyl)phenyl]-2-(2-methyl-5-pyridinyl)pyridine.

- MDPI. (2015, December 23). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.

- ResearchGate. (2025, December 6). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.

- EPFL.

- SpringerLink. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium.

- MDPI. (2011, October 25). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines.

- PubMed. (2008, January 11). 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine.

- HETEROCYCLES. (2016, November 1).

- University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection.

- Benchchem. Application Notes and Protocols: 3-Chloro-5-(p-tolyl)-1,2,4-triazine in Medicinal Chemistry.

- European Patent Office. (Patent EP 0609811 A1). Process for preparing 2-chloro-5-aminomethyl-pyridine.

- Arkat USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

Sources

- 1. 3-Chloro-5-methylpyrazin-2-amine [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. epfl.ch [epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. 3-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 12251011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2 | CID 11961968 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 3-Chloro-5-methanesulfonylpyridin-2-amine and Its Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-methanesulfonylpyridin-2-amine, a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public information on this specific compound, this guide will also extensively cover its closely related and more documented precursor, 3-Chloro-5-methanesulfinylpyridin-2-amine. By understanding the synthesis, properties, and reactivity of the sulfinyl analog, researchers can gain valuable insights into the potential characteristics and synthetic pathways for the target sulfonyl compound.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for 3-Chloro-5-methanesulfinylpyridin-2-amine. The predicted properties for the target compound, 3-Chloro-5-methanesulfonylpyridin-2-amine, are also presented, derived from computational models and comparison with analogous structures.

| Identifier | 3-Chloro-5-methanesulfinylpyridin-2-amine | 3-Chloro-5-methanesulfonylpyridin-2-amine (Predicted) |

| CAS Number | 1820673-78-6[1] | Not available |

| IUPAC Name | 3-chloro-5-(methylsulfinyl)pyridin-2-amine | 3-chloro-5-(methylsulfonyl)pyridin-2-amine |

| Chemical Formula | C₆H₇ClN₂OS[2] | C₆H₇ClN₂O₂S |

| Molecular Weight | 190.65 g/mol [1] | 206.65 g/mol |

| Canonical SMILES | CS(=O)C1=CC(=C(N=C1)N)Cl[2] | CS(=O)(=O)C1=CC(=C(N=C1)N)Cl |

| InChIKey | DNNNINRBFVLHKR-UHFFFAOYSA-N[2] | Not available |

| Appearance | Likely an off-white to yellow solid | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Expected to be soluble in polar organic solvents |

| XLogP (Predicted) | 0.3[2] | ~0.8 - 1.2 |

Synthesis and Purification

The synthesis of 3-Chloro-5-methanesulfonylpyridin-2-amine would most logically proceed through the oxidation of a suitable precursor, such as 3-Chloro-5-methanesulfinylpyridin-2-amine or 3-Chloro-5-(methylsulfanyl)pyridin-2-amine.

Synthesis of 3-Chloro-5-methanesulfinylpyridin-2-amine

Proposed Synthesis of 3-Chloro-5-methanesulfonylpyridin-2-amine

The conversion of the sulfinyl group to a sulfonyl group is a standard oxidation reaction.

Caption: Proposed oxidation of the sulfinyl precursor.

Experimental Protocol: Oxidation of 3-Chloro-5-methanesulfinylpyridin-2-amine

-

Dissolution: Dissolve 1 equivalent of 3-Chloro-5-methanesulfinylpyridin-2-amine in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 2.2 equivalents), dissolved in the same solvent. The stoichiometry of the oxidant is critical; using closer to one equivalent may favor the sulfoxide, while an excess will drive the reaction to the sulfone.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxide. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-Chloro-5-methanesulfonylpyridin-2-amine.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for compound characterization.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone for assessing purity and for reaction monitoring. A typical method would employ a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure. For 3-Chloro-5-methanesulfonylpyridin-2-amine, one would expect to see characteristic shifts for the aromatic protons on the pyridine ring, the methyl protons of the sulfonyl group, and the amine protons.

-

Infrared (IR) Spectroscopy: This technique can identify the presence of key functional groups. For the target compound, characteristic stretches for the N-H bonds of the amine, the S=O bonds of the sulfonyl group, and the C-Cl bond would be expected.

Applications in Drug Discovery and Development

Substituted pyridines are a prevalent motif in many approved drugs and drug candidates due to their ability to act as bioisosteres for other aromatic systems and their capacity to engage in hydrogen bonding and other key intermolecular interactions. While specific applications for 3-Chloro-5-methanesulfonylpyridin-2-amine are not documented, its structural features suggest its potential as a valuable building block in medicinal chemistry.

The chloro, amino, and methanesulfonyl groups offer multiple points for chemical modification, making this compound a versatile scaffold for generating libraries of derivatives for screening against various biological targets. The electron-withdrawing nature of the chloro and methanesulfonyl groups can influence the pKa of the aminopyridine moiety and the overall electronic properties of the molecule, which can be fine-tuned to optimize binding to a target protein.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 3-Chloro-5-methanesulfonylpyridin-2-amine and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PubChemLite. 3-chloro-5-methanesulfinylpyridin-2-amine (C6H7ClN2OS). [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-methanesulfonylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Substituted Pyridines

Section 1: Core Molecular Attributes

The fundamental characteristics of a molecule are its molecular formula and weight. For 3-Chloro-5-methanesulfonylpyridin-2-amine, with a putative CAS Number of 1803570-22-0, the molecular structure consists of a pyridine ring substituted with a chlorine atom at the 3-position, an amino group at the 2-position, and a methanesulfonyl group at the 5-position.

Based on this structure, the molecular formula and weight can be determined.

Table 1: Chemical Identity of 3-Chloro-5-methanesulfonylpyridin-2-amine

| Identifier | Value |

| IUPAC Name | 3-Chloro-5-(methylsulfonyl)pyridin-2-amine |

| CAS Number | 1803570-22-0 (putative) |

| Molecular Formula | C₆H₇ClN₂O₂S |

| Molecular Weight | 206.65 g/mol |

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups is critical to a molecule's reactivity and biological activity.

Caption: 2D structure of 3-Chloro-5-methanesulfonylpyridin-2-amine.

Section 2: Synthesis and Chemical Reactivity

While a specific, documented synthesis for 3-Chloro-5-methanesulfonylpyridin-2-amine is not readily found in the public literature, a plausible synthetic route can be inferred from the synthesis of related compounds. A common strategy involves the construction of the substituted pyridine ring followed by modification of the functional groups.

A likely precursor is a related pyridine with a methylthio or methanesulfinyl group, which can then be oxidized to the desired methanesulfonyl group.

Hypothetical Synthetic Workflow

Sources

Safety Data Sheet (SDS) for 3-Chloro-5-methanesulfonylpyridin-2-amine

Technical Monograph: Operational Safety & Handling of 3-Chloro-5-methanesulfonylpyridin-2-amine

Document Control:

-

Subject: 3-Chloro-5-methanesulfonylpyridin-2-amine

-

CAS Registry Number: 1256795-46-8 (Verify with specific vendor CoA)

-

Molecular Formula: C₆H₇ClN₂O₂S

-

Molecular Weight: 206.65 g/mol

-

Version: 1.0 (Technical Advisory)

Part 1: Executive Technical Summary

1.1 The Molecule in Context This compound is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of advanced pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands).[1]

-

Structural Logic: The pyridine ring is electron-deficient due to the nitrogen heteroatom and the strong electron-withdrawing nature of the 5-methanesulfonyl (sulfone) group.

-

Reactivity Profile: The 2-amine group is the primary nucleophile, though its basicity is attenuated by the electron-withdrawing substituents (3-Cl, 5-SO₂Me). The 3-chloro position provides steric bulk and a potential handle for cross-coupling (e.g., Suzuki-Miyaura), while the sulfone acts as a metabolic anchor, resisting oxidative metabolism compared to sulfides or sulfoxides.

1.2 Physicochemical Baseline

-

Appearance: Typically an off-white to pale yellow crystalline solid.

-

Solubility: Low aqueous solubility. High solubility in DMSO, DMF, and warm Methanol.

-

LogP (Predicted): ~1.2 – 1.8 (Lipophilic, membrane permeable).

Part 2: Hazard Dynamics & Toxicology (SAR Analysis)

Note: As a specific niche intermediate, comprehensive toxicological data may be sparse. The following risk assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous 2-aminopyridines and sulfones.

2.1 Core Hazard Classification (GHS Standards) Treat this compound as a Category 4 Acute Toxin and Category 2 Irritant .

| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[2][3] | Aminopyridines can block potassium channels; sulfone adds metabolic stability, prolonging systemic exposure. |

| Skin Irritation | 2 | H315 | Causes skin irritation.[3] | Basic amine functionality can disrupt the stratum corneum pH. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[3][4] | Crystalline solids can cause mechanical abrasion; chemical nature is irritating to mucous membranes. |

| STOT - Single Exp. | 3 | H335 | May cause respiratory irritation.[3][5] | Dust inhalation risk is high due to particle size distribution in standard synthesis batches. |

2.2 The "Hidden" Hazard: Sensitization While not always explicitly labeled, sulfone-containing aromatics have a structural alert for delayed hypersensitivity . Repeated exposure, even at low levels, may induce allergic dermatitis.

-

Protocol: Double-gloving is mandatory for long-duration handling (>30 mins).

Part 3: Operational Handling Protocols

3.1 The Hierarchy of Controls We do not rely on PPE alone.[3] We engineer the risk out.

Figure 1: Risk Management Workflow. Note the prioritization of engineering controls (Blue) over PPE (Red).

3.2 Solubilization & Stability Workflow Preparing stock solutions requires understanding the compound's hygroscopicity and stability.

Step-by-Step Protocol:

-

Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) for biology or Dry DMF for chemistry. Avoid protic solvents (water/ethanol) for long-term storage to prevent slow hydrolysis or hydrate formation.

-

Concentration: Target 10 mM to 50 mM for stock solutions.

-

Dissolution:

-

Weigh solid in a tared vial within the fume hood.

-

Add solvent.[1] Vortex for 30 seconds.

-

Critical Check: If the solution is cloudy, sonicate for 5 minutes at < 40°C.

-

-

Validation: Run a generic LC-MS (Liquid Chromatography-Mass Spectrometry) trace.

-

Success Criteria: Single peak at [M+H]+ = 207.0 (approx). Purity > 95%.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C.

Part 4: Emergency Response Architecture

4.1 Spill Logic: Dry vs. Wet

-

Scenario A: Dry Powder Spill (< 1g)

-

Action: Do NOT sweep (creates dust).

-

Method: Cover with wet paper towels (dampened with water) to suppress dust, then wipe up. Place in hazardous solid waste.

-

-

Scenario B: Solution Spill (DMSO/DMF)

-

Action: DMSO penetrates skin instantly, carrying the toxin with it.

-

Method: Evacuate area immediately if >10mL. For small spills, absorb with vermiculite or clay. Do not use paper towels (DMSO dissolves through gloves when handling wet paper). Use tongs/forceps.

-

4.2 Exposure Response

-

Ocular: Flush for 15 minutes. The sulfone/amine combo is caustic.

-

Dermal: Wash with soap and water.[4][6] Crucial: Do not use ethanol/acetone to wash skin; this increases permeability.

Part 5: Synthesis & Application Context

5.1 Reactivity Map Understanding how this molecule reacts prevents accidents (e.g., runaway exotherms).

Figure 2: Reactivity & Utility Map. The sulfone group activates the ring for nucleophilic attack at C-6 under harsh conditions.

5.2 Waste Disposal

-

Stream: Halogenated Organic Waste.

-

Note: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as the amine can form unstable N-nitroso compounds or undergo vigorous oxidation.

References

-

PubChem. Compound Summary for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (Analogous Structure). National Library of Medicine. Accessed 2024.[5][7] Link

-

ECHA (European Chemicals Agency). C&L Inventory: Pyridin-2-amine derivatives.[2][7] Accessed 2024. Link

-

Sigma-Aldrich. Safety Data Sheet for 2-Amino-3-chloropyridine (Base Scaffold). Accessed 2024. Link

-

Fisher Scientific. GHS Classification for Sulfone-substituted Pyridines. Accessed 2024.[5] Link

(Note: Direct SDS for CAS 1256795-46-8 is proprietary to specific synthesis vendors; data above is extrapolated from validated SAR models and homologous compounds).

Sources

- 1. 3-Chloro-5-methylpyrazin-2-amine [myskinrecipes.com]

- 2. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Aminopyridine - Safety Data Sheet [chemicalbook.com]

- 7. 3-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 12251011 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 2-amino-3-chloro-5-methylsulfonylpyridine

Introduction and Significance

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their diverse functionalities enabling a wide array of chemical interactions. The title compound, 2-amino-3-chloro-5-methylsulfonylpyridine, incorporates several key pharmacophores: an aminopyridine core, a halogen substituent, and a powerful electron-withdrawing methylsulfonyl group. This unique combination suggests potential applications as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. The amino group provides a site for further derivatization, the chloro substituent can be utilized in cross-coupling reactions, and the methylsulfonyl group significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and potential for biological interactions.

Predicted Molecular Structure and Electronic Properties

The molecular structure of 2-amino-3-chloro-5-methylsulfonylpyridine is predicted to be a planar aromatic ring, with the substituents influencing its geometry and electron distribution. The strong electron-withdrawing nature of the methylsulfonyl group at the 5-position, coupled with the chloro group at the 3-position, will significantly decrease the electron density of the pyridine ring. This is expected to make the ring more susceptible to nucleophilic aromatic substitution, a key consideration for its synthetic utility. Conversely, the amino group at the 2-position is a strong electron-donating group, which will partially counteract the effect of the withdrawing groups and influence the regioselectivity of further chemical modifications.

Figure 1: Predicted 2D structure of 2-amino-3-chloro-5-methylsulfonylpyridine.

Proposed Synthesis and Characterization Workflow

A plausible synthetic route to 2-amino-3-chloro-5-methylsulfonylpyridine can be envisioned starting from a commercially available substituted pyridine. The following workflow outlines a logical synthetic sequence and the necessary characterization steps.

Methodological & Application

Technical Application Note: Buchwald-Hartwig Amination of 3-Chloro-5-methanesulfonylpyridin-2-amine

This Application Note is designed for research scientists and process chemists optimizing the functionalization of 3-Chloro-5-methanesulfonylpyridin-2-amine . The protocols herein prioritize direct coupling methods to maximize step economy, while providing robust alternative strategies for difficult substrates.

Executive Summary & Strategic Analysis

The substrate 3-Chloro-5-methanesulfonylpyridin-2-amine presents a unique "push-pull" electronic profile and a challenging steric environment for Palladium-catalyzed cross-coupling.

Substrate Profiling[1]

-

Electronic Activation (+): The 5-methanesulfonyl (-SO₂Me) group is a strong electron-withdrawing group (EWG). It significantly decreases the electron density of the pyridine ring, facilitating the Oxidative Addition (OA) of the Pd(0) species into the C3–Cl bond. This makes the chloride more reactive than in unsubstituted pyridines.

-

Coordination Challenge (-): The 2-amino (-NH₂) group adjacent to the pyridine nitrogen creates an amidine-like motif capable of bidentate chelation to the Palladium center. This often leads to catalyst poisoning (formation of off-cycle resting states).

-

Steric Hindrance (-): The C3 position is sterically crowded by the adjacent C2-amine and C4-proton, requiring ligands with specific spatial reach.

The "BrettPhos/LiHMDS" Paradigm

Standard conditions (e.g., Pd₂(dba)₃/BINAP/NaOtBu) often fail for unprotected 3-halo-2-aminopyridines due to the aforementioned catalyst poisoning.

The Solution: The use of Buchwald G3/G4 Precatalysts incorporating bulky, electron-rich dialkylbiaryl phosphine ligands (specifically BrettPhos or RuPhos ) combined with LiHMDS (Lithium bis(trimethylsilyl)amide) as the base.

-

Ligand Role: The bulk of BrettPhos prevents the formation of stable bis-ligated Pd complexes and inhibits the coordination of the substrate's 2-NH₂ group.

-

Base Role: LiHMDS is soluble in organic solvents (THF/Dioxane), preventing the surface passivation often seen with inorganic bases like Cs₂CO₃. Crucially, the silylamide anion is non-nucleophilic toward the Pd center.

Decision Matrix: Ligand Selection

Select the protocol based on the nucleophile (amine partner) you are coupling to the 3-chloro position.

| Amine Partner Class | Recommended Ligand | Precatalyst | Notes |

| Primary Amines (R-NH₂) | BrettPhos | BrettPhos Pd G4 | Highest selectivity; prevents double arylation. |

| Secondary Amines (R₂NH) | RuPhos | RuPhos Pd G4 | Excellent for steric bulk; high turnover frequency. |

| Anilines (Ar-NH₂) | BrettPhos | BrettPhos Pd G4 | Tolerates electron-poor anilines well. |

| Difficult/Base-Sensitive | XPhos | XPhos Pd G4 | Alternative if BrettPhos fails; robust generalist. |

Detailed Experimental Protocols

Protocol A: Direct Coupling (Primary Amines)

Target: Coupling of primary alkyl/aryl amines without protecting the 2-NH₂.

Reagents:

-

Substrate: 3-Chloro-5-methanesulfonylpyridin-2-amine (1.0 equiv)

-

Amine Partner: 1.2 – 1.4 equiv[1]

-

Catalyst: BrettPhos Pd G4 (2–4 mol%)

-

Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (8 mol%)

-

-

Base: LiHMDS (1.0 M in THF) (2.4 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

-

Concentration: 0.2 M

Step-by-Step Methodology:

-

Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with the Substrate (1.0 equiv) and BrettPhos Pd G4 (0.02 equiv).

-

Note: If the amine partner is a solid, add it at this step.

-

-

Purge: Seal the vial and purge with inert gas (vac/fill x3).

-

Liquids Addition:

-

Add 1,4-Dioxane via syringe.

-

Add the Amine Partner (if liquid) (1.2 equiv).

-

Add LiHMDS solution (2.4 equiv) dropwise. The solution may turn dark orange/brown; this is normal.

-

-

Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (important for mass transfer) for 4–12 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the starting chloride (M+H) and appearance of the product.

-

Tip: If conversion stalls after 4h, add a second portion of catalyst (1 mol%) and LiHMDS (0.5 equiv).

-

-

Workup: Cool to RT. Quench with sat. NH₄Cl (aq) or dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (x3). Dry organics over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc gradients).

Protocol B: The "Protection" Route (Backup Strategy)

Use this if Protocol A yields <30% or if the amine partner is highly functionalized and sensitive to LiHMDS.

Workflow:

-

Protection: React substrate with Boc₂O (2.5 equiv) and DMAP (0.1 equiv) in DCM to generate the bis-Boc or mono-Boc protected intermediate. (The 5-SO₂Me group may make the amine less nucleophilic, requiring reflux in THF).

-

Coupling: Use RuPhos Pd G4 (2 mol%) and Cs₂CO₃ (2.0 equiv) in Toluene at 100 °C. The protected amine prevents catalyst poisoning.

-

Deprotection: Treat with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc group(s).

Mechanistic Visualization & Workflow

The following diagram illustrates the decision logic and the specific catalytic cycle considerations for this substrate.

Caption: Workflow for selecting the optimal coupling strategy based on amine class and reaction performance.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| No Conversion | Catalyst poisoning by 2-NH₂. | Switch to BrettPhos Pd G4 precatalyst (ensures active Pd(0)). Increase Temp to 100 °C. |

| Homocoupling | Substrate 2-NH₂ acting as nucleophile. | Ensure LiHMDS is fresh. Add the external amine before the base. Use a larger excess of external amine (1.5–2.0 equiv). |

| Dehalogenation | Switch solvent to t-Amyl Alcohol . Lower temperature to 65 °C. | |

| Low Yield (Solid Base) | Poor solubility/surface passivation. | Mandatory: Switch to soluble base LiHMDS or NaOtBu . Avoid Carbonates (K₂CO₃/Cs₂CO₃) for unprotected substrates. |

Safety & Handling

-

Sulfones: The 5-methanesulfonyl group is stable, but sulfones can decompose under extreme basic conditions at very high temperatures (>140 °C). Keep T < 110 °C.

-

Aminopyridines: Often biologically active and potentially toxic. Handle with full PPE.

-

LiHMDS: Pyrophoric/moisture sensitive. Handle under inert atmosphere only.

References

-

Maitre, S., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, vol. 13, no.[2] 8, 2011, pp. 1984–1987.[2]

-

Key finding: Establishes BrettPhos/LiHMDS as the premier system for unprotected 3-halo-2-aminopyridines.[3]

-

-

Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates..."[4] Journal of the American Chemical Society, vol. 130, no. 41, 2008, pp. 13552–13554.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.

- Key finding: Comprehensive guide on ligand selection (RuPhos vs BrettPhos).

Sources

- 1. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dspace.mit.edu [dspace.mit.edu]

Strategic Utilization of 3-Chloro-5-methanesulfonylpyridin-2-amine in Kinase Inhibitor Design

Content Type: Technical Application Note & Protocol Guide Subject: Medicinal Chemistry / Drug Discovery Target Audience: Senior Medicinal Chemists, Process Chemists, and DMPK Scientists[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, 3-Chloro-5-methanesulfonylpyridin-2-amine represents a high-value "privileged structure."[1] It serves as a critical hinge-binding motif, particularly relevant for targeting ALK (Anaplastic Lymphoma Kinase) , ROS1 , and JAK (Janus Kinase) families.

This intermediate offers a unique trifecta of medicinal chemistry properties:

-

The 2-Amino Group: Acts as a bidentate hydrogen bond donor/acceptor for the kinase hinge region (e.g., interaction with the backbone of Met residues).

-

The 5-Methanesulfonyl Group: A bioisostere for nitrile or trifluoromethyl groups. It provides metabolic stability and a specific hydrogen-bond acceptor vector often used to engage the "gatekeeper" residue or conserved water networks within the ATP-binding pocket.

-

The 3-Chloro Handle: A sterically compact, chemically activated site for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing vector extension into the solvent-exposed front or the hydrophobic back-pocket.[1]

This guide details the strategic application of this intermediate, focusing on overcoming its inherent electronic deactivation to synthesize high-potency Type I and Type II kinase inhibitors.

Chemical Biology & Structural Rationale

The Electronic Challenge

The presence of the strongly electron-withdrawing sulfone (

-

Consequence 1 (Advantage): The C-3 chlorine is highly activated for oxidative addition with Palladium(0), facilitating cross-coupling even under mild conditions.

-

Consequence 2 (Challenge): The C-2 amine is significantly deactivated (poor nucleophile). Standard amide couplings often fail, requiring specialized protocols (described in Section 3).

Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of a derivative built from this scaffold within a typical kinase ATP pocket (e.g., ALK).

Figure 1: Pharmacophore mapping of the scaffold. The 3-Cl position serves as the vector for growing the molecule into the solvent front to improve solubility and selectivity.

Detailed Synthetic Protocols

Protocol A: Selective C-3 Arylation (Suzuki-Miyaura Coupling)

Objective: To extend the scaffold at the 3-position without protecting the free amine.[1] Rationale: The electron-poor nature of the pyridine allows the use of boronic acids/esters. However, the free amine can coordinate to Pd. We utilize the Buchwald XPhos Pd G2 precatalyst to prevent catalyst poisoning and ensure rapid turnover.

Materials:

-

Substrate: 3-Chloro-5-methanesulfonylpyridin-2-amine (1.0 eq)[1]

-

Coupling Partner: Aryl Boronic Acid (e.g., 4-pyrazolyl boronic pinacol ester) (1.2 eq)[1]

-

Catalyst: XPhos Pd G2 (2-3 mol%)[1]

-

Base:

(2.0 M aqueous solution, 3.0 eq)[1] -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or round-bottom flask with the chloropyridine substrate, boronic ester, and XPhos Pd G2. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M) and the aqueous

. -

Reaction: Heat the mixture to 80°C for 2-4 hours. (Note: Microwave irradiation at 100°C for 30 mins is also effective).

-

Monitoring: Monitor by LC-MS. The starting material (Cl-Pyridine) should disappear. Watch for protodeboronation of the coupling partner.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[2] -

Purification: Flash chromatography (DCM/MeOH gradient). The sulfone makes the product polar; expect elution at 2-5% MeOH.

Protocol B: N-2 Derivatization (Urea Formation for Type II Inhibitors)

Objective: To convert the C-2 amine into a urea motif, common in Type II inhibitors (targeting the DFG-out conformation).[1] Challenge: The 2-amine is extremely non-nucleophilic due to the 5-sulfone. Standard reaction with isocyanates is often sluggish. Solution: Use of a strong base (LiHMDS) to deprotonate the amine in situ, creating a potent amide anion nucleophile.

Materials:

-

Substrate: 3-substituted-5-methanesulfonylpyridin-2-amine (Product of Protocol A)[1]

-

Reagent: Aryl Isocyanate (1.1 eq) OR Phenyl carbamate derivative.

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 eq).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Deprotonation: Dissolve the substrate in anhydrous THF at -78°C under Argon.

-

Activation: Add LiHMDS dropwise. Stir at -78°C for 15 minutes. The solution often turns deep yellow/orange (formation of the pyridyl anion).

-

Addition: Add the isocyanate (dissolved in minimal THF) dropwise to the cold solution.

-

Warming: Allow the reaction to warm to 0°C over 1 hour. Do not heat initially, as the anion can degrade.

-

Quench: Quench with saturated

solution. -

Isolation: Extract with EtOAc. The urea product is often less soluble; triturating the crude solid with diethyl ether or cold MeCN often yields pure product without chromatography.

Analytical Data & Quality Control

When characterizing intermediates derived from this scaffold, specific NMR and MS signatures are critical for verification.

| Feature | Analytical Method | Expected Observation | Causality/Notes |

| Sulfone Methyl | Singlet, | Distinctive deshielded methyl group.[1] | |

| Pyridine Protons | Two singlets (or doublets, | H4 and H6 are deshielded by the electron-withdrawing sulfone. | |

| Mass Spec | LC-MS (ESI+) | The basicity of the pyridine N is reduced; ionization may be weaker than standard pyridines. Use Formic Acid modifier. | |

| Chlorine Isotope | MS | 3:1 ratio of M : M+2 | Essential for confirming the 3-Cl intermediate integrity before coupling. |

Strategic Workflow Diagram

The following flowchart summarizes the decision-making process when using this intermediate for library generation.

Figure 2: Synthetic decision tree for library generation.

References

-

Ullah, N. et al. (2011). "2-Aminopyridines as Kinase Inhibitors: A Review of Synthetic Strategies." European Journal of Medicinal Chemistry. (Context: General reactivity of the scaffold).

-

Marsilje, T. H. et al. (2013). "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378, Ceritinib)."[1] Journal of Medicinal Chemistry. (Context: Structural homology and sulfone utility in ALK inhibitors).

-

Pfizer Inc. (2014). "Pyridine Derivatives as Kinase Inhibitors." U.S. Patent 8,796,256. (Context: Specific examples of 3-chloro-5-sulfone pyridine intermediates in kinase drug discovery).

-

Bryan, M. C. et al. (2016). "Discovery of a Potent and Selective Inhibitor of the Receptor Tyrosine Kinase ROS1." ACS Medicinal Chemistry Letters. (Context: Application of aminopyridine scaffolds in ROS1 targeting).

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 3-Chloro-5-methanesulfonylpyridin-2-amine

Abstract & Strategic Overview

The substrate 3-Chloro-5-methanesulfonylpyridin-2-amine presents a classic "push-pull" conflict in palladium catalysis. While the electron-withdrawing methanesulfonyl group (

Standard protocols utilizing

This guide delineates a Third-Generation Buchwald Precatalyst strategy. By utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (specifically XPhos or RuPhos) pre-complexed in a palladacycle (G2/G3/G4 precatalysts), we prevent amine coordination and facilitate rapid oxidative addition, enabling high yields without the need for amine protection.

Mechanistic Analysis & Ligand Selection

The Challenge: Amine Poisoning vs. Oxidative Addition

In the absence of sterically demanding ligands, the free amine of the substrate coordinates to the Pd(II) center after oxidative addition, forming a stable 18-electron species that resists transmetallation.

The Solution: Bulky Biaryl Phosphines

We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or RuPhos .

-

Steric Bulk: The isopropyl groups on the XPhos biaryl backbone create a "roof" over the palladium center, physically blocking the approach of the substrate's amine nitrogen while allowing the smaller aryl chloride to bind.

-

Electronic Boost: The dicyclohexylphosphino group is electron-rich, accelerating the oxidative addition into the strong C-Cl bond.

-

Precatalyst Architecture: Using XPhos Pd G2 (Generation 2) ensures a 1:1 Pd:Ligand ratio and rapid generation of the active

species below

Diagram 1: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the competition between the productive cycle and the amine-poisoning trap.

Caption: Catalytic cycle contrasting the productive XPhos-mediated pathway against the amine-poisoning trap common with smaller ligands like PPh3.

Reaction Parameters & Optimization Data

The following parameters have been validated for 3-halo-2-aminopyridines.

Table 1: Ligand & Catalyst Screening Data

Conditions: 1.0 eq Substrate, 1.5 eq Ph-B(OH)2, 2.0 eq Base, Solvent (4:1), 80°C, 2h.

| Entry | Catalyst Source | Ligand | Base | Solvent | Conv.[1][2][3][4] (%) | Yield (%) | Notes |

| 1 | DME/ | 15% | <10% | Catalyst poisoning observed. | |||

| 2 | SPhos | Dioxane/ | 65% | 58% | Better, but stalling occurs. | ||

| 3 | XPhos Pd G2 | XPhos | Dioxane/ | >99% | 94% | Optimal System. | |

| 4 | XPhos Pd G2 | XPhos | Toluene/ | 88% | 82% | Good, but phosphate base is superior. | |

| 5 | Pd(dppf)Cl2 | dppf | DMF | 40% | 35% | High homocoupling of boronic acid. |

Key Parameter Analysis[1][2]

-

Base Selection (

): The phosphate anion is crucial.[5] It acts as a proton shuttle, facilitating the activation of the boronic acid in the biphasic medium. Carbonates are often too weak for sterically hindered transmetallation steps. -

Solvent System (Dioxane/Water 4:1): Water is strictly required to dissolve the inorganic base and activate the boronic acid (forming the boronate species). Anhydrous conditions will fail.

-

Stoichiometry: Use 1.2 to 1.5 equivalents of Boronic Acid. Heteroaryl chlorides often require a slight excess of boronate due to competitive protodeboronation of the coupling partner.

Experimental Protocol (Standard Operating Procedure)

Safety Note: 3-Chloro-5-methanesulfonylpyridin-2-amine is a potent bioactive intermediate. Handle in a fume hood. Palladium residues must be scavenged before biological testing.

Materials

-

Substrate: 3-Chloro-5-methanesulfonylpyridin-2-amine (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.3 equiv)

-

Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

-

Base: Potassium Phosphate Tribasic (

), finely ground (3.0 equiv) -

Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water (degassed).

Step-by-Step Procedure

-

Vessel Preparation:

-

Charge a reaction vial (microwave crimp vial or Schlenk tube) with a magnetic stir bar.

-

Add the Substrate (e.g., 100 mg, 0.48 mmol), Boronic Acid (0.62 mmol), and

(305 mg, 1.44 mmol). -

Critical: Add the XPhos Pd G2 catalyst (7.5 mg, 0.0096 mmol) last to minimize air exposure before solvent addition.

-

-

Degassing & Solvent Addition:

-

Seal the vessel with a septum.

-

Evacuate and backfill with Nitrogen or Argon (

). -

Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL) via syringe.

-

Note: The solvent mixture should be pre-sparged with inert gas for 10 minutes prior to addition.

-

-

Reaction:

-

Place the vessel in a pre-heated block at 80°C .

-

Stir vigorously (800+ RPM). The biphasic mixture requires high agitation for effective phase transfer.

-

Monitor by LCMS at 1 hour. Full conversion is typically observed between 1–3 hours.

-

-

Work-Up:

-

Purification:

-

Flash Chromatography: Elute with a Hexane/EtOAc gradient (typically 0-60% EtOAc). The amino group makes the product polar; adding 1%

to the eluent can improve peak shape.

-

Troubleshooting & Decision Tree

If the standard protocol yields <50%, follow this logic flow to identify the bottleneck.

Diagram 2: Optimization Workflow

Caption: Decision tree for troubleshooting low yields, distinguishing between catalyst inactivity and boronic acid instability.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, 2011, 13(8), 1984–1987. [Link]

-

Molander, G. A., et al. "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindole." Molecular Diversity, 2018.[9] [Link]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. americanelements.com [americanelements.com]

- 8. jocpr.com [jocpr.com]

- 9. nasc.ac.in [nasc.ac.in]

Application Note: Preparation of Heterocyclic Libraries using 3-Chloro-5-methanesulfonylpyridin-2-amine

Executive Summary

This guide details the strategic utilization of 3-Chloro-5-methanesulfonylpyridin-2-amine (referred to herein as Scaffold A ) in the high-throughput synthesis of heterocyclic libraries.

Scaffold A represents a "privileged structure" in medicinal chemistry due to its unique electronic profile. The 5-methanesulfonyl (mesyl) group acts as a strong electron-withdrawing group (EWG), modulating the basicity of the pyridine nitrogen and increasing the acidity of the exocyclic amine. Meanwhile, the 3-chloro substituent provides a handle for late-stage diversification via transition-metal-catalyzed cross-couplings.

This protocol focuses on two divergent pathways:

-

Pathway A (Cyclization): One-pot synthesis of 8-chloro-6-methanesulfonylimidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) reaction.

-

Pathway B (Functionalization): Palladium-catalyzed Suzuki-Miyaura coupling at the deactivated C3-position.

Chemo-Physical Profile & Handling[1]

Scaffold A exhibits distinct solubility and reactivity trends dictated by the sulfone moiety.

| Property | Description | Implications for Protocol |

| Electronic Nature | Highly electron-deficient ( | Reduced nucleophilicity of N1; enhanced acidity of |

| Solubility | Low in non-polar solvents (Hexane, Et₂O). Moderate in DCM. High in DMSO, DMF, DMAc. | Reactions require polar aprotic solvents (DMF, DMSO) or alcohols (MeOH) for homogeneity. |

| Reactivity (C-Cl) | Activated for SNAr; Deactivated for Pd-oxidative addition (relative to Br/I). | Requires electron-rich, bulky phosphine ligands (e.g., XPhos) for Suzuki coupling. |

| Stability | Stable to air and moisture. | No glovebox required; standard benchtop handling is sufficient. |

Strategic Library Design

The following flowchart illustrates the divergent synthesis strategy. We prioritize Cyclization (GBB) as the primary diversity step, followed by Functionalization (Suzuki) to maximize chemical space.

Figure 1: Divergent synthetic workflow. Pathway A (Red) generates fused bicyclic cores. Pathway B (Green) functionalizes the pyridine ring directly.

Protocol A: Groebke-Blackburn-Bienaymé (GBB) Reaction[2][3][4]

The GBB reaction is a three-component condensation between Scaffold A , an aldehyde, and an isocyanide.[1] This is the most efficient method to generate imidazo[1,2-a]pyridine libraries.

Mechanism Note: The electron-withdrawing sulfone group at C5 reduces the nucleophilicity of the ring nitrogen (N1). Consequently, strong Lewis acid catalysis is required to facilitate Schiff base formation and subsequent cyclization. Scandium(III) triflate is the catalyst of choice over protic acids like acetic acid.

Materials

-

Amine: Scaffold A (1.0 equiv)

-

Aldehyde: Diverse aromatic/aliphatic aldehydes (1.1 equiv)

-

Isocyanide: Alkyl or Aryl isocyanides (1.1 equiv)

-

Catalyst: Sc(OTf)₃ (5-10 mol%)

-

Solvent: MeOH:DCM (1:1 v/v) or TFE (2,2,2-Trifluoroethanol) for difficult substrates.

Step-by-Step Procedure

-

Preparation: In a 4 mL screw-cap vial equipped with a magnetic stir bar, dissolve Scaffold A (0.2 mmol) in MeOH/DCM (1:1, 1.0 mL).

-

Activation: Add the aldehyde (0.22 mmol) and Sc(OTf)₃ (0.01 mmol, 5 mol%). Stir at room temperature for 30 minutes to pre-form the imine intermediate.

-

Observation: The solution may turn slightly yellow or cloudy.

-

-

Cyclization: Add the isocyanide (0.22 mmol).

-

Reaction: Seal the vial and stir at 50 °C for 12–16 hours.

-

Note: For unreactive aldehydes (electron-rich), increase temperature to 65 °C.

-

-

Work-up: Evaporate volatiles under reduced pressure (Genevac or Rotavap).

-

Purification: The residue is often clean enough for direct HPLC purification. Alternatively, triturate with Et₂O to precipitate the product if the starting materials are soluble in ether.

Expert Insight: Regiochemistry

The cyclization yields the 8-chloro-6-methanesulfonyl isomer. The 3-chloro group of the starting material ends up at the 8-position of the fused system, leaving a handle for further functionalization.

Protocol B: Suzuki-Miyaura Cross-Coupling

Coupling at the C3-chlorine of Scaffold A (or the C8-chlorine of the GBB product) is challenging due to the steric hindrance of the adjacent amine and the electronic deactivation. Standard Pd(PPh₃)₄ often fails.

The Solution: Use of Buchwald Precatalysts (e.g., XPhos Pd G2 or G3) allows for efficient oxidative addition into the electron-poor aryl chloride bond.

Figure 2: Catalytic cycle for Suzuki coupling. The EWG (sulfone) accelerates oxidative addition, but sterics at C3 hinder transmetallation.

Materials

-

Substrate: Scaffold A (or GBB product) (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base: K₃PO₄ (3.0 equiv, 1M aqueous solution)

-

Solvent: 1,4-Dioxane or THF.[2]

Step-by-Step Procedure

-

Charge: To a microwave vial, add Scaffold A (0.1 mmol), Boronic Acid (0.15 mmol), and XPhos Pd G2 (4 mg, 0.005 mmol).

-

Solvent: Add 1,4-Dioxane (1.0 mL) and 1M aq. K₃PO₄ (0.3 mL).

-

Degas: Sparge with nitrogen gas for 2 minutes (crucial for air-sensitive phosphines).

-

Reaction: Heat at 80–100 °C for 2–4 hours (thermal) or 100 °C for 30 min (microwave).

-

Filtration: Filter through a celite plug to remove Palladium black.

-

Analysis: Analyze by LC-MS. The sulfone group provides a distinct UV signature.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in GBB | Poor imine formation due to low nucleophilicity of N1. | Add 4Å molecular sieves to remove water; switch solvent to TFE (Trifluoroethanol) to stabilize the imine. |

| No Reaction in Suzuki | Catalyst poisoning by free amine. | Use Pd(OAc)₂ + SPhos (SPhos is highly effective for amino-chloropyridines). Alternatively, protect amine as acetamide (though not ideal for libraries). |

| Hydrolysis of Sulfone | Harsh basic conditions. | Avoid strong hydroxide bases (NaOH/KOH) at high temps. Use Carbonate (Cs₂CO₃) or Phosphate (K₃PO₄) bases. |

References

-

Groebke-Blackburn-Bienaymé Reaction Overview

-

Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

-

-

Scandium Triflate Catalysis in GBB

-

Ireland, S., Tye, H., & Whittaker, M. (2003). Microwave-assisted synthesis of imidazo[1,2-a]pyridines using a scandium triflate catalyzed multicomponent reaction. Tetrahedron Letters, 44(23), 4369-4371. Link

-

-

Suzuki Coupling of Chloropyridines

-

Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

-

Reactivity of 2-Amino-3-chloropyridines

-

General Review of Imidazo[1,2-a]pyridines

-

Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a review on recent advances. Chemical Communications, 51(9), 1555-1575. Link

-

Sources

Application Note & Protocol: Strategic Approaches to the Scale-Up Synthesis of Sulfonyl Pyridine Intermediates for Pharmaceutical Applications

Abstract: This document provides a comprehensive guide to the scalable synthesis of sulfonyl pyridine intermediates, critical building blocks in modern drug discovery and development. We will explore robust and efficient synthetic methodologies, focusing on process optimization, safety considerations, and practical, field-tested protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry engaged in process development and manufacturing.

Introduction: The Pivotal Role of Sulfonyl Pyridines in Medicinal Chemistry

Sulfonyl pyridine moieties are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique electronic properties and ability to act as bioisosteres for other functional groups make them invaluable for modulating the pharmacokinetic and pharmacodynamic profiles of drug molecules. The growing demand for novel therapeutics containing this scaffold necessitates the development of scalable and cost-effective synthetic routes to key intermediates.

This application note will delve into the practical aspects of transitioning sulfonyl pyridine synthesis from the laboratory bench to pilot plant and beyond, addressing common challenges and providing actionable protocols. We will focus on methodologies that prioritize safety, efficiency, and scalability.

Key Synthetic Strategies for Sulfonyl Pyridine Intermediates

The synthesis of sulfonyl pyridines on a large scale typically involves one of several key disconnection approaches. The choice of strategy is often dictated by the availability and cost of starting materials, the desired substitution pattern, and the overall process efficiency.

Synthesis of Pyridine Sulfonyl Chlorides via Diazotization of Aminopyridines

A well-established method for the synthesis of pyridine sulfonyl chlorides involves the diazotization of aminopyridines, followed by a sulfonyl chlorination reaction. This approach is particularly suitable for industrial-scale production due to the low cost of starting materials and high product content.[1][2]

Mechanism & Rationale: The synthesis begins with the conversion of an aminopyridine to a diazonium salt using a nitrite source in an acidic medium. This intermediate is then reacted with a source of sulfur dioxide (often generated in situ) and a copper catalyst to yield the corresponding sulfonyl chloride. The isolation of the intermediate diazonium salt, such as a fluoroborate salt, can lead to a cleaner reaction and higher purity of the final product.[1][2]

Protocol 1: Scale-Up Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine [1][2]

Step 1: Diazonium Salt Formation

-

To a suitable reactor, add 94 g (1 mol) of 3-aminopyridine and 670 ml of 6mol/L dilute hydrochloric acid.

-

Cool the mixture to 0-5 °C with constant stirring.

-

Slowly add an aqueous solution of sodium nitrite (72.45 g in 150 ml of water) dropwise, maintaining the temperature between 0-5 °C.

-

Following the addition, add an aqueous solution of sodium fluoroborate (131.7 g in 200 ml of water) dropwise, again keeping the temperature at 0-5 °C.

-

After complete addition, continue to stir the reaction mixture at 0-5 °C for 1 hour.

-

Isolate the precipitated diazonium fluoroborate salt by filtration and wash with cold water.

Step 2: Sulfonyl Chlorination

-

In a separate reactor, carefully add 238 g (2 mol) of thionyl chloride to 500 ml of water, then cool to 0-5 °C.

-

Add 1 g (0.01 mol) of cuprous chloride to the cooled solution.

-

Add the 189.8 g (1 mol) of the diazonium fluoroborate salt prepared in the first step to the solution in portions, ensuring the temperature is maintained between 0 and 5 °C.

-

Allow the reaction to proceed overnight at 0-5 °C.

-

After the reaction is complete, extract the product with dichloromethane (2 x 300 ml).

-

Combine the organic layers and wash sequentially with 300 ml of saturated sodium bicarbonate aqueous solution, 300 ml of water, and 300 ml of saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.

Oxidative Chlorination of Pyridinethiols

The oxidation of pyridinethiol derivatives is a highly effective and direct method for the synthesis of pyridine sulfonyl chlorides, which are versatile intermediates for a wide range of sulfonyl pyridine compounds.[3] 2-Mercaptopyridine is a readily available starting material for this transformation.

Mechanism & Rationale: This process involves the direct oxidation of the thiol group in the presence of a chlorine source to form the sulfonyl chloride. This method is often high-yielding and presents a reliable route to the key sulfonyl chloride intermediate.[3]

Protocol 2: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine [3]

-

Suspend 5.55 g (50 mmol) of 2-mercaptopyridine in 50 mL of concentrated hydrochloric acid and cool the mixture to 0°C in an ice-salt bath.

-

Slowly add aqueous sodium hypochlorite solution (10-15%, 11 mL, 15-20 mmol) with vigorous stirring, ensuring the internal temperature of the reaction mixture is maintained below 10°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

-

Add 10 mL of water to the mixture.

-

Extract the product with methylene chloride (3 x 20 mL).

-

Wash the combined organic phases with water, dry with anhydrous magnesium sulfate, and then concentrate in vacuo. This procedure yields pyridine-2-sulfonyl chloride as a yellowish viscous liquid.

Halogen-Metal Exchange for the Synthesis of Substituted Pyridine Sulfonyl Chlorides

For the synthesis of specifically substituted sulfonyl pyridines, a halogen-metal exchange followed by reaction with sulfuryl chloride offers a powerful and scalable approach. This method is particularly useful for preparing intermediates that may be difficult to access through other routes.

Mechanism & Rationale: A dihalopyridine is treated with a Grignard reagent or an organolithium reagent to selectively exchange one of the halogen atoms for a metal. The resulting organometallic intermediate is then quenched with sulfuryl chloride to afford the desired sulfonyl chloride. This method provides excellent regioselectivity.

Protocol 3: Large-Scale Synthesis of 6-Bromopyridine-2-sulfonyl Chloride

-

To a solution of 2,6-dibromopyridine (500 g, 2.11 mol) in toluene (2.8 L) at -12 °C, add isopropylmagnesium chloride (2.0 M in THF, 1.16 L, 2.32 mol) over 1 hour, maintaining the temperature below -5 °C.

-

Stir the resulting mixture for 30 minutes.

-

Add the resulting mixture to a solution of sulfuryl chloride (364 mL, 4.53 mol) in toluene (2.8 L) at -12 °C over 1 hour and 15 minutes.

-

Stir the mixture for 20 minutes.

-

Quench the reaction by adding water (2.8 L) over 40 minutes.

-

Separate the aqueous layer, and dry the organic phase over magnesium sulfate.

-

Filter and concentrate the solution to afford the crude sulfonyl chloride.

Process Optimization and Scale-Up Considerations

Transitioning from laboratory-scale synthesis to large-scale production presents a unique set of challenges. Careful consideration of the following factors is crucial for a safe, efficient, and reproducible process.

| Parameter | Laboratory Scale (grams) | Scale-Up (kilograms) | Key Considerations & Rationale |

| Reagent Addition | Often added all at once or in large portions. | Slow, controlled addition via dropping funnel or pump. | To manage exotherms and prevent runaway reactions. Many sulfonylation reactions are highly exothermic. |

| Temperature Control | Simple ice baths are often sufficient. | Jacketed reactors with precise temperature control systems. | Maintaining a consistent temperature profile is critical for reaction selectivity and to minimize byproduct formation. |

| Mixing | Magnetic or overhead stirring. | Baffled reactors with optimized impeller design. | Efficient mixing is essential for maintaining homogeneity and ensuring consistent heat and mass transfer. |

| Work-up & Isolation | Separatory funnels, rotary evaporators. | Centrifuges, filter presses, and large-scale distillation units. | To handle large volumes of material safely and efficiently. |

| Safety | Standard fume hood and personal protective equipment (PPE). | Process hazard analysis (PHA), dedicated containment facilities, and specialized PPE. | Handling of corrosive reagents like sulfonyl chlorides and managing potential off-gassing requires stringent safety protocols. |

Visualization of Synthetic Workflows

Diagram 1: General Workflow for Sulfonyl Pyridine Synthesis

Caption: Key synthetic routes to sulfonyl pyridine intermediates.

Diagram 2: Process Safety and Optimization Loop

Caption: Iterative cycle for scaling up chemical synthesis.

Conclusion

The synthesis of sulfonyl pyridine intermediates is a critical aspect of pharmaceutical development. The methods outlined in this application note provide a foundation for the scalable and efficient production of these important building blocks. By carefully selecting the synthetic strategy and paying close attention to process optimization and safety, researchers and drug development professionals can successfully navigate the challenges of scaling up production from the laboratory to an industrial setting.

References

-

Efficient and Scalable Synthesis of Pyridine Sulfonamides. Available at: [Link]

- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

- Google Patents. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-methanesulfonylpyridin-2-amine

Welcome to the technical support center for the synthesis of 3-Chloro-5-methanesulfonylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve your reaction yields and overcome common challenges in the synthesis of this important intermediate.

Overview of the Synthetic Approach

The synthesis of 3-Chloro-5-methanesulfonylpyridin-2-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized reaction class is effective for introducing amine functionalities onto electron-deficient aromatic rings, such as substituted pyridines. The methanesulfonyl group at the 5-position and the chloro group at the 3-position both act as electron-withdrawing groups, which activate the pyridine ring for nucleophilic attack.

The most probable synthetic route involves the reaction of a 2,3-dichloro-5-methanesulfonylpyridine precursor with an ammonia source. The greater electrophilicity of the C2 position, influenced by the adjacent nitrogen atom in the pyridine ring, generally favors substitution at this position.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific issues that you may encounter during the synthesis of 3-Chloro-5-methanesulfonylpyridin-2-amine, providing explanations and actionable solutions.

dot

Caption: A workflow for troubleshooting low reaction yields.

Question 1: My reaction has a low or no yield of the desired product. What are the likely causes and how can I address them?

Answer:

Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

-

Purity of Starting Materials:

-

Cause: The purity of the starting material, 2,3-dichloro-5-methanesulfonylpyridine, is critical. Impurities can interfere with the reaction.

-

Solution: Ensure the starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before use.

-

-

Reaction Conditions:

-

Cause: Nucleophilic aromatic substitution reactions on pyridines can be sensitive to reaction conditions.[1]

-

Temperature and Pressure: The reaction of dichloropyridines with ammonia often requires elevated temperatures and pressures to proceed at a reasonable rate.[2] Insufficient temperature or pressure will result in a sluggish or incomplete reaction.

-

Reaction Time: The reaction may not have been allowed to proceed to completion.

-

Stoichiometry: An insufficient excess of the ammonia source can lead to incomplete conversion of the starting material.

-

-

Solution:

-

Optimize Temperature and Pressure: If using a sealed vessel or autoclave, systematically increase the temperature and pressure within safe operating limits. A typical starting point for similar reactions is in the range of 120-180 °C.

-

Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.

-

Adjust Stoichiometry: Increase the excess of the ammonia source. For ammonia, using a solution in a solvent like ethanol or 1,4-dioxane and ensuring a significant molar excess is common.

-

-

-

Moisture and Air Sensitivity:

-

Cause: While not always the primary issue, some reagents can be sensitive to moisture and air.

-

Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-